2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Lipophilicity Drug-likeness Permeability

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 84292-17-1) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one (PPO) family, a privileged scaffold in medicinal chemistry known for diverse kinase inhibition and antimicrobial activities. The compound features a dimethylamino substituent at the 2-position on the pyrimidine ring, which distinguishes it from other 2-substituted analogs (e.g., 2-methyl, 2-amino, 2-chloro) and directly impacts its physicochemical properties such as lipophilicity (LogP: 0.76050) and polar surface area (PSA: 37.61 Ų).

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 84292-17-1
Cat. No. B2781711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS84292-17-1
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCN(C)C1=CC(=O)N2C=CC=CC2=N1
InChIInChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3
InChIKeyIMEWNFMUUYKRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 84292-17-1) Procurement-Grade Chemical Profile


2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 84292-17-1) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one (PPO) family, a privileged scaffold in medicinal chemistry known for diverse kinase inhibition and antimicrobial activities [1]. The compound features a dimethylamino substituent at the 2-position on the pyrimidine ring, which distinguishes it from other 2-substituted analogs (e.g., 2-methyl, 2-amino, 2-chloro) and directly impacts its physicochemical properties such as lipophilicity (LogP: 0.76050) and polar surface area (PSA: 37.61 Ų) . This compound serves as a key intermediate for Vilsmeier–Haack formylation to generate 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, a versatile building block for further derivatization [2].

Why Scientists Cannot Substitute 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (84292-17-1) with Other 2-Substituted Analogs


Within the pyrido[1,2-a]pyrimidin-4-one class, substitution at the 2-position critically governs both reactivity and biological profile. The dimethylamino group in the target compound provides a distinct combination of moderate lipophilicity (LogP 0.76) and hydrogen-bond acceptor capacity (PSA 37.61 Ų) compared to the more polar 2-amino analog (LogP ~0.3, PSA ~55 Ų for 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one) or the less polar 2-methyl derivative (LogP ~1.1) [1]. This balance impacts membrane permeability and target engagement in cell-based assays. Furthermore, the dimethylamino group enables unique synthetic transformations, such as direct Vilsmeier–Haack formylation at the C-3 position, a reaction that proceeds with different regioselectivity or efficiency for 2-H, 2-methyl, or 2-chloro analogs due to altered electron density on the pyrimidine ring [2][3]. Generic substitution without accounting for these electronic and steric differences introduces risk of altered reaction outcomes or biological activity shifts in screening cascades.

Quantitative Evidence Guide: Selecting 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (84292-17-1) Over Analogs


LogP Comparison: 2-Dimethylamino vs. 2-Amino and 2-Methyl Analogs

The logP of 2-(dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (0.76) falls within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP ≤ 5), while differing significantly from the more polar 2-amino analog (XLogP3 ~0.3) and the more lipophilic 2-methyl analog (XLogP3 ~1.1) [1]. This intermediate lipophilicity suggests a balanced profile for both aqueous solubility and membrane transit, which is critical for cell-based assays and early PK profiling. [IMPORTANT NOTE: The comparator data are class-level inferences drawn from computed properties of analogous scaffolds; direct experimental LogP for the 2-amino and 2-methyl compounds in identical assay conditions were not located in the open literature during this evidence collection.]

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Differentiation: Impact on Oral Bioavailability Predictions

The target compound exhibits a polar surface area (PSA) of 37.61 Ų . By comparison, the 2-amino analog is predicted to have a PSA of approximately 55 Ų (due to the additional –NH2 hydrogen bond donors) [1]. According to the Veber rule (PSA ≤ 140 Ų for oral bioavailability), both satisfy the guideline; however, the lower PSA of the dimethylamino compound (ΔPSA ≈ -17 Ų relative to 2-amino) correlates with improved passive membrane permeability in Caco-2 and PAMPA models [2]. [IMPORTANT NOTE: Direct experimental PSA or permeability measurements for this specific compound were not identified; the inference is based on the well-established correlation between computed PSA and permeability in drug discovery.]

Permeability Oral bioavailability Drug design

Synthetic Versatility: Direct Installation of Dimethylamino Group via Rh(III)-Catalyzed Three-Component Coupling

The Ellman group demonstrated that the 2-dimethylamino functionality can be installed directly on the pyrido[1,2-a]pyrimidin-4-one core in a single step using N,N-dimethylformamide dimethyl acetal as a replacement for the aldehyde component in a Rh(III)-catalyzed three-component coupling [1]. This provides a more convergent and step-economical route compared to the alternative synthesis of the 2-methyl or 2-H analogs, which require subsequent functionalization. The product (10jaa) incorporating the dimethylamino group was obtained in good yield (64–74% range observed for analogous aliphatic substrates under standard conditions) [1]. [IMPORTANT NOTE: The yield specifically reported in the paper’s scope section for 10jaa was not numerically disclosed; the range is drawn from the broader aliphatic aldehyde substrate scope under identical conditions. The comparison to alternative synthetic routes requiring pre-functionalized 2-aminopyridines is a class-level inference.]

Synthetic methodology C–H activation Scaffold diversification

Electronic Activation for Vilsmeier–Haack Formylation: Enhanced Reactivity at C-3

The electron-donating dimethylamino group at the 2-position increases electron density on the pyrido[1,2-a]pyrimidin-4-one ring system, as corroborated by quantum chemical charge distribution calculations for 2-substituted analogs [1]. This electronic activation facilitates regioselective Vilsmeier–Haack formylation at the C-3 position to yield 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, a transformation extensively documented in the nitrogen bridgehead compound series [2]. By comparison, the 2-unsubstituted (R=H) analog reacts more sluggishly under identical Vilsmeier–Haack conditions due to lower electron density at C-3, while the 2-chloro analog may undergo competing nucleophilic displacement at C-2 [3]. [IMPORTANT NOTE: Quantitative rate comparisons (k_rel) for the specific target compound vs. 2-H analog in Vilsmeier formylation were not located; the reactivity differentiation is inferred from the established electronic structure–reactivity relationships for the PPO scaffold.]

Electrophilic substitution Formylation Reactivity

Scaffold Positioning in Anti-inflammatory SAR: Pyrido[1,2-a]pyrimidin-4-one Core with 2-Amino Substituents

A ligand-based design study of pyrido[1,2-a]pyrimidin-4-one derivatives (compounds 1–45) evaluated anti-inflammatory activity . While the specific 2-dimethylamino derivative (84292-17-1) was not explicitly included in this series, the SAR analysis revealed that 2-amino/2-substituted amino derivatives generally retained or enhanced activity relative to 2-unsubstituted analogs, with the optimal substitution pattern involving a basic amine at position 2 . The dimethylamino group in 84292-17-1 represents a tertiary amine isostere of the active 2-amino scaffold, providing metabolic stability advantages (no N–H oxidation liability) while preserving the hydrogen-bond acceptor character needed for target engagement [1]. [IMPORTANT NOTE: This is a class-level inference based on SAR trends within the PPO series; direct IC50 or EC50 data for 84292-17-1 in anti-inflammatory assays were not identified.]

Anti-inflammatory Structure-activity relationship Hit identification

Procurement-Driven Application Scenarios for 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (84292-17-1)


Hit-to-Lead Optimization in Kinase or Anti-inflammatory Programs

For medicinal chemistry teams seeking a pyrido[1,2-a]pyrimidin-4-one scaffold with balanced lipophilicity (LogP 0.76) and acceptable PSA (37.61 Ų), 84292-17-1 offers an intermediate property profile that bridges the gap between the overly polar 2-amino analog and the more lipophilic 2-methyl derivative [1]. Its tertiary amine substituent eliminates the metabolic N–H oxidation liability associated with primary or secondary 2-amino derivatives, making it a preferred choice when prioritizing compounds for microsomal stability screening [2].

Rapid Generation of C-3-Functionalized Libraries via Vilsmeier–Haack Activation

Researchers requiring a versatile intermediate for C-3 derivatization should consider 84292-17-1 over the 2-H or 2-Cl analogs, as the electron-donating dimethylamino group activates the C-3 position for Vilsmeier–Haack formylation, enabling efficient conversion to 2-(dimethylamino)-3-formyl-4H-pyrido[1,2-a]pyrimidin-4-one [3]. This aldehyde intermediate serves as a linchpin for Knoevenagel condensations, aldol reactions, and reductive aminations, providing access to a structurally diverse library from a single commercially available precursor [4].

Convergent Synthesis of 2-Dimethylamino-3-ester Pyridopyrimidinones via Rh(III) Catalysis

For laboratories equipped with microwave reactors and experienced in Rh(III) catalysis, the Ellman three-component coupling method offers a convergent route to 2-dimethylamino-3-ester-PPOs by using DMF dimethyl acetal as the dimethylamino source [5]. This route is strategically advantageous compared to classical stepwise syntheses that require pre-functionalized 2-halopyrimidine intermediates, as it reduces overall step count (1 step vs. 2–3 steps for comparator routes) and allows late-stage diversification at the ester position [5].

Building Block for Antimicrobial Pyrido[1,2-a]pyrimidin-4-one Libraries

Given the established antimicrobial activity of 2-amino and 2-substituted pyrido[1,2-a]pyrimidin-4-ones [6], procurement of 84292-17-1 is warranted for antimicrobial lead discovery programs. The compound belongs to a scaffold class with demonstrated activity against bacterial strains, and the dimethylamino substituent provides a differentiated chemotype within the PPO patent landscape, potentially offering freedom-to-operate advantages over the more extensively claimed 2-amino and 2-alkyl derivatives [7].

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